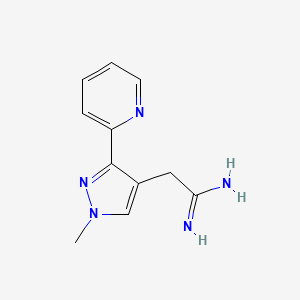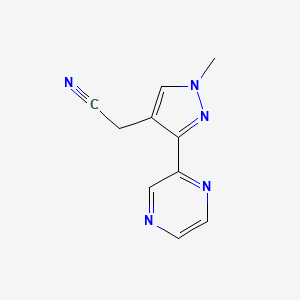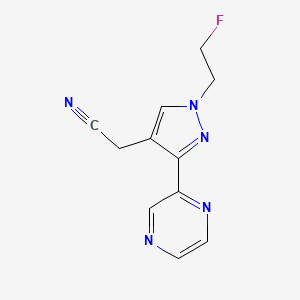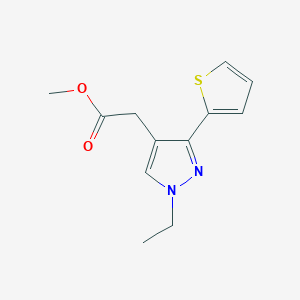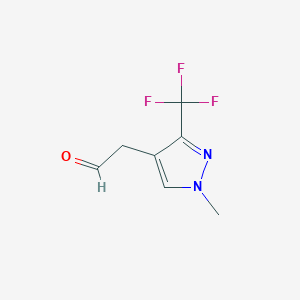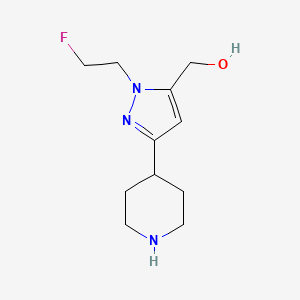
(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
“(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol” is a chemical compound . It has a molecular formula of C11H18FN3O and a molecular weight of 227.279 Da .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H18FN3O and a molecular weight of 227.279 Da . More specific physical and chemical properties are not available in the retrieved resources.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds similar to (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol have been synthesized and evaluated for their antimicrobial properties. Research indicates that derivatives of the pyrazoline and pyrazole families, including those with modifications on the piperidine and fluoroethyl groups, show promising antimicrobial activity against a variety of pathogens. These compounds are synthesized through various chemical reactions and their structures confirmed through analytical and spectral data, demonstrating significant potential in medicinal chemistry for the development of new antimicrobial agents (Kumar et al., 2012).
Antiproliferative Activity and Structural Analysis
Derivatives closely related to the specified chemical structure have been studied for their antiproliferative activities, highlighting the potential for cancer treatment. A particular study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel heterocycle demonstrating these properties. The research provides insights into the molecular interactions and stability of such compounds, potentially guiding the development of new therapeutic agents (Prasad et al., 2018).
Enzyme Inhibitory and Molecular Docking Analysis
Recent studies have also explored the enzyme inhibitory activities of pyrazole derivatives, particularly focusing on their interactions with acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These compounds exhibit significant inhibitory activities, with detailed molecular docking analyses revealing their potential mechanisms of action. Such research underscores the therapeutic potential of these molecules in treating diseases associated with enzyme dysregulation, including Alzheimer's disease and cancer (Cetin et al., 2021).
Novel Synthesis Approaches and Crystal Structure Analysis
The chemical synthesis and crystal structure analysis of compounds within the same family as (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol have been subjects of research, offering insights into the chemical properties and stability of these molecules. Studies detail innovative synthesis techniques, including microwave-assisted synthesis, and provide comprehensive structural characterizations through X-ray crystallography. Such research contributes to the broader understanding of these compounds' chemical behavior and potential applications in various scientific fields (Lv et al., 2013).
Orientations Futures
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
[2-(2-fluoroethyl)-5-piperidin-4-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FN3O/c12-3-6-15-10(8-16)7-11(14-15)9-1-4-13-5-2-9/h7,9,13,16H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSYBKNDPUJHNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN(C(=C2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




